molecular formula C13H19N3O B6243505 3-(3-methylphenyl)-1-(piperidin-4-yl)urea CAS No. 503464-74-2

3-(3-methylphenyl)-1-(piperidin-4-yl)urea

Cat. No.: B6243505
CAS No.: 503464-74-2
M. Wt: 233.31 g/mol
InChI Key: MXZBZKANNDKUQF-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-1-(piperidin-4-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3-methylphenyl group and a piperidin-4-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-(piperidin-4-yl)urea typically involves the reaction of 3-methylphenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methylphenyl isocyanate+piperidineThis compound\text{3-methylphenyl isocyanate} + \text{piperidine} \rightarrow \text{this compound} 3-methylphenyl isocyanate+piperidine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of flow reactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1-(piperidin-4-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3-methylphenyl)-1-(piperidin-4-yl)urea has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-(piperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylphenyl)-1-(piperidin-4-yl)amine
  • 3-(3-methylphenyl)-1-(piperidin-4-yl)carbamate
  • 3-(3-methylphenyl)-1-(piperidin-4-yl)thiourea

Uniqueness

3-(3-methylphenyl)-1-(piperidin-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

503464-74-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-(3-methylphenyl)-3-piperidin-4-ylurea

InChI

InChI=1S/C13H19N3O/c1-10-3-2-4-12(9-10)16-13(17)15-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H2,15,16,17)

InChI Key

MXZBZKANNDKUQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCNCC2

Purity

95

Origin of Product

United States

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